molecular formula C14H21N3O4S B14895726 tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

Cat. No.: B14895726
M. Wt: 327.40 g/mol
InChI Key: XAGNVPIEIDZUCP-UHFFFAOYSA-N
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Description

tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl ester group, a methylsulfonyl group, and a pyrido[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyrido[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methylsulfonyl Group: This step often involves the use of methylsulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrido[3,4-d]pyrimidine core can be reduced under specific conditions to yield dihydropyrido derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, dihydropyrido derivatives, and substituted pyrido[3,4-d]pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The methylsulfonyl group can act as a key functional group in binding to these targets, while the pyrido[3,4-d]pyrimidine core provides structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate
  • tert-Butyl 2-((4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Uniqueness

tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is unique due to its specific combination of functional groups and its pyrido[3,4-d]pyrimidine core. This unique structure allows for specific interactions with biological targets and provides distinct chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

tert-butyl 6-methyl-2-methylsulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C14H21N3O4S/c1-9-6-10-7-15-12(22(5,19)20)16-11(10)8-17(9)13(18)21-14(2,3)4/h7,9H,6,8H2,1-5H3

InChI Key

XAGNVPIEIDZUCP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CN=C(N=C2CN1C(=O)OC(C)(C)C)S(=O)(=O)C

Origin of Product

United States

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